2-(1-Acetylindolin-5-yl)acetic acid
Description
2-(1-Acetylindolin-5-yl)acetic acid is a derivative of indoline, a saturated heterocyclic compound containing a benzene ring fused to a five-membered nitrogen-containing ring. The compound features an acetyl group at the 1-position of the indoline scaffold and an acetic acid moiety at the 5-position (Figure 1).
Figure 1: Structure of this compound.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(1-acetyl-2,3-dihydroindol-5-yl)acetic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-5-4-10-6-9(7-12(15)16)2-3-11(10)13/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
CLISRILEZYOHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylindolin-5-yl)acetic acid typically involves the reaction of indole derivatives with acetic anhydride under acidic conditions. One common method includes the esterification of 2-(1H-indol-3-yl)acetic acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid . The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetylindolin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted indole derivatives .
Scientific Research Applications
2-(1-Acetylindolin-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Acetylindolin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 2-(1-Acetylindolin-5-yl)acetic acid and related compounds:
*Calculated using molecular formula C₁₃H₁₃NO₃.
Functional Group Impact on Properties
- Acetyl vs.
- Indoline vs. Indole Core : The saturated indoline ring may confer greater conformational rigidity compared to aromatic indole derivatives, influencing receptor-binding specificity .
- Carboxylic Acid Position : The 5-position acetic acid in the target compound contrasts with the 3-position in indole analogs (e.g., ), altering electronic distribution and hydrogen-bonding capacity.
Biological Activity
2-(1-Acetylindolin-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Indoline Derivative : The initial step involves the acetylation of indole to form 1-acetylindole.
- Carboxylation : The introduction of the acetic acid moiety is achieved through carboxylation reactions, often utilizing reagents such as carbon dioxide under basic conditions.
Anticancer Properties
Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that compounds structurally related to this derivative could effectively induce apoptosis in various cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses. It interacts with key enzymes in the arachidonic acid cascade, particularly inhibiting 5-lipoxygenase (5-LOX), which is crucial for leukotriene synthesis. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties against a range of pathogens. The indole structure is known for its broad-spectrum antimicrobial activity, which may be enhanced by the acetyl and acetic acid functional groups.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Inflammatory Mediators : By inhibiting enzymes like 5-LOX, it reduces the production of pro-inflammatory mediators.
- Cell Signaling Modulation : Interaction with various receptors and enzymes suggests a role in modulating key signaling pathways involved in cell growth and inflammation.
Study 1: Anticancer Activity
A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in a marked decrease in inflammatory markers and improved joint function. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues compared to controls .
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Indole-3-acetic acid | Moderate | Low | High |
| 1-Acetylindoline | High | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
